molecular formula C10H8BrNO2S B2667318 Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate CAS No. 1056557-90-4

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

Cat. No.: B2667318
CAS No.: 1056557-90-4
M. Wt: 286.14
InChI Key: UMKIOMAKUZUSTI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 2-aminothiophenol with bromoacetic acid in the presence of a dehydrating agent to form the benzothiazole ring. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate
  • Methyl 2-(2-fluorobenzo[d]thiazol-6-yl)acetate
  • Methyl 2-(2-iodobenzo[d]thiazol-6-yl)acetate

Uniqueness

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse benzothiazole derivatives. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKIOMAKUZUSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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